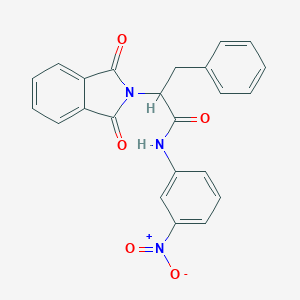
N-(4-ethoxyphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-methoxybenzamide, also known as EPM-01, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. EPM-01 belongs to the class of benzamide derivatives, which have been shown to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-2-methoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-(4-ethoxyphenyl)-2-methoxybenzamide has been reported to possess anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit anti-viral activity by inhibiting the replication of herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-ethoxyphenyl)-2-methoxybenzamide in laboratory experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one of the limitations of using N-(4-ethoxyphenyl)-2-methoxybenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-methoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its anti-tumor activity, which may have implications for the development of new cancer therapies. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide and to optimize its pharmacological properties.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2-methoxybenzamide can be synthesized using a multistep process starting from 2-methoxybenzoic acid and 4-nitroaniline. The first step involves the formation of 4-nitro-2-methoxybenzoic acid, which is then reduced to 4-amino-2-methoxybenzoic acid. The final step involves the reaction of 4-amino-2-methoxybenzoic acid with ethyl 4-bromobenzoate to form N-(4-ethoxyphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of interest is its anti-inflammatory activity. N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHVPWWYDUPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)


![2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B381991.png)


![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)
![propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382000.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
![2-(Dimethylamino)ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)


![3-Benzyl-5-{[5-(4-iodophenyl)-3-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382008.png)